Glafenine is classified under the group of 4-aminoquinolines, which are organic compounds featuring an amino group attached to the 4-position of the quinoline ring system. Its chemical formula is , with a molar mass of approximately 372.81 g/mol . The compound is synthesized from readily available precursors, making it economically viable for pharmaceutical applications.
The synthesis of glafenine involves several steps, primarily utilizing 4,7-dichloroquinoline and methyl anthranilate as starting materials. The process typically follows these stages:
The molecular structure of glafenine features a quinoline ring substituted with a chloro group and an amino group, along with a benzoate moiety. Key structural data include:
The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI .
Glafenine undergoes various chemical reactions that can affect its pharmacological activity and safety profile. Notably, it can be bioactivated by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that may bind to cellular proteins. This process has been linked to its toxicity . Key reactions include:
These reactions highlight the importance of metabolic pathways in understanding both the therapeutic effects and adverse reactions associated with glafenine .
Glafenine exhibits several notable physical and chemical properties:
These properties are critical for determining the handling, storage, and application methods for glafenine in pharmaceutical formulations.
Despite its withdrawal from many markets due to safety concerns, glafenine has been utilized in scientific research primarily for its analgesic properties. Investigations have focused on its metabolic pathways and potential implications for drug design within the context of nonsteroidal anti-inflammatory drugs. Understanding glafenine's mechanism may provide insights into developing safer alternatives with similar therapeutic effects while minimizing adverse reactions .
Glafenine, an anthranilic acid derivative NSAID, was developed in the 1960s and marketed globally (excluding the US) as an analgesic. By the 1970s–1980s, it was available in ~70 countries for general pain management [1] [3]. However, severe safety concerns emerged, including fatal anaphylaxis, hepatotoxicity, and nephrotoxicity observed even at therapeutic doses. Reports documented:
Glafenine [(R)-C₁₉H₁₇ClN₂O₄] is classified as a 4-aminoquinoline derivative with an anthranilate core esterified to a 2,3-dihydroxypropyl chain [3] [5]. Its chiral center at the glycerol moiety confers enantiomeric properties:
Table 1: Enantiomeric Properties of Glafenine
Property | (R)-Glafenine | (S)-Glafenine |
---|---|---|
Stereochemistry | R-configuration at C2 of glyceryl chain | S-configuration at C2 of glyceryl chain |
Molecular Weight | 372.81 g/mol | 372.81 g/mol |
Key Functional Groups | 7-Chloro-4-quinolinylamino, benzoate ester, primary/secondary alcohols | Identical functional groups, differing spatial orientation |
The (R)-enantiomer is biologically significant due to:
Recent studies reposition glafenine as a protein-folding corrector, independent of its withdrawn NSAID applications:
Key Research Trends:
Critical Knowledge Gaps:
Table 2: Protein-Folding Correction Efficacy of Glafenine
Disease Target | Mutant Protein | Rescue Efficiency | EC₅₀ (μM) | Reference |
---|---|---|---|---|
Corneal Dystrophy | SLC4A11 (R125H) | ~60% functional recovery | 1.5 ± 0.7 | [2] |
Cystic Fibrosis | ΔF508-CFTR | 25–30% chloride conductance | 3.2 | [6] |
Cancer (Preclinical) | p53 misfolded mutants | Under investigation | N/A | [4] |
Future research priorities include:
Note: Compound names cited: Glafenine, (R)-Glafenine, ΔF508-CFTR, SLC4A11, HSP70.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4